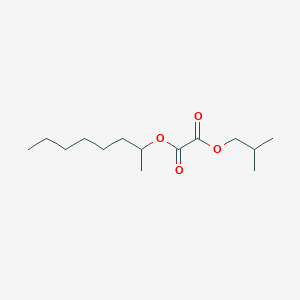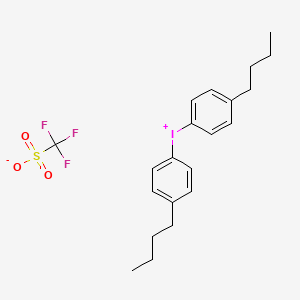![molecular formula C8H6ClNO2 B13141197 Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)
Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- is an organic compound with the molecular formula C8H6ClNO2 It is a derivative of benzene, where a nitro group (NO2) and a chloroethenyl group (C2H2Cl) are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- typically involves the nitration of a chloroethenyl-substituted benzene derivative. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of reaction and minimize side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from benzene. The initial step could involve the chlorination of benzene to form chlorobenzene, followed by the introduction of the ethenyl group through a Friedel-Crafts alkylation reaction. The final step would be the nitration of the resulting compound to introduce the nitro group.
Chemical Reactions Analysis
Types of Reactions
Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (NH2) under specific conditions.
Reduction: The compound can be reduced using hydrogenation reactions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or chloroethenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3, H2SO4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted benzene compounds.
Scientific Research Applications
Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to the effects of nitro and chloroethenyl groups on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloroethenyl group can also participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites in proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler compound with only a chlorine substituent on the benzene ring.
Nitrobenzene: Contains only a nitro group on the benzene ring.
1-Chloro-2-nitrobenzene: Similar structure but with different positions of the substituents.
Uniqueness
Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- is unique due to the presence of both nitro and chloroethenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical transformations and interactions compared to simpler benzene derivatives.
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
1-[(Z)-2-chloroethenyl]-3-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-6H/b5-4- |
InChI Key |
MWCLKZIIVNPVCX-PLNGDYQASA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


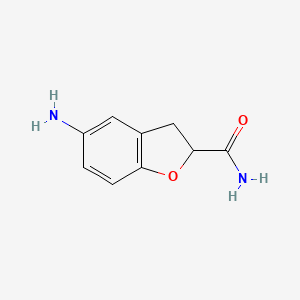
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
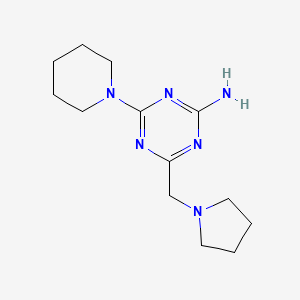
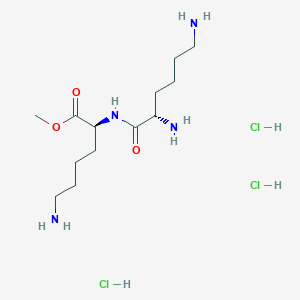
![9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B13141143.png)

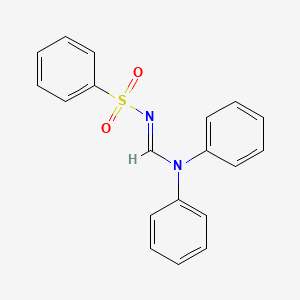
![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)
![4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13141168.png)
